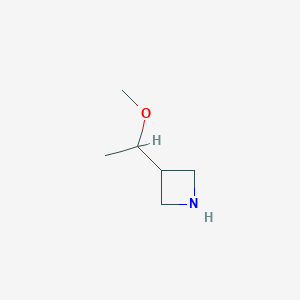

3-(1-Methoxyethyl)azetidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methoxyethyl)azetidine typically involves the reaction of azetidine with methoxyethyl halides under basic conditions. One common method includes the use of sodium hydride as a base and dimethyl sulfoxide as a solvent. The reaction proceeds through nucleophilic substitution, where the azetidine nitrogen attacks the methoxyethyl halide, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of the corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Sodium hydride, dimethyl sulfoxide.

Major Products:

Oxidation: N-oxides.

Reduction: Corresponding amines.

Substitution: Various substituted azetidines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemistry

Building Block in Organic Synthesis

3-(1-Methoxyethyl)azetidine serves as a crucial building block in the synthesis of complex organic molecules and heterocycles. Its structural features allow it to participate in various reactions, including nucleophilic substitutions and ring-opening reactions, making it valuable for creating diverse chemical entities .

Catalytic Processes

Azetidines, including this compound, are utilized in catalytic processes such as Henry, Suzuki, and Michael additions. Their strained ring structure enhances their reactivity, allowing them to act as effective ligands in various catalytic transformations .

| Catalytic Process | Description |

|---|---|

| Henry Reaction | Formation of β-hydroxy carbonyl compounds. |

| Suzuki Coupling | Cross-coupling of aryl halides with boronic acids. |

| Michael Addition | Nucleophilic addition to α,β-unsaturated carbonyl compounds. |

Biology

Bioactive Compound Research

Research has indicated that this compound may exhibit bioactive properties that are beneficial for drug discovery. Investigations into its interaction with biological targets show promise for its use as a lead compound in developing new pharmaceuticals .

Antiviral Activity

Studies on azetidine-containing dipeptides have highlighted their potential as antiviral agents, particularly against human cytomegalovirus (HCMV). The conformational rigidity introduced by the azetidine moiety contributes to the biological activity of these compounds .

Medicine

Therapeutic Properties

The compound has been explored for its therapeutic properties, including antimicrobial and anticancer activities. Its mechanism of action may involve binding to specific enzymes or receptors within biological systems, thus modulating their activity .

Case Study: Anticancer Activity

Recent studies have shown that azetidine derivatives can inhibit the proliferation of cancer cells. For instance, compounds derived from this compound have demonstrated significant activity against breast cancer cell lines at nanomolar concentrations .

Industry

Pharmaceutical Production

In the pharmaceutical industry, this compound is used in the synthesis of various drugs due to its versatility as a synthetic intermediate. Its ability to undergo multiple transformations makes it suitable for producing complex pharmaceutical compounds efficiently .

Agrochemical Applications

The compound's structural characteristics also lend themselves to applications in agrochemicals, where it may be utilized in the development of new pesticides or herbicides .

Mécanisme D'action

The mechanism of action of 3-(1-Methoxyethyl)azetidine involves its interaction with biological targets through its nitrogen atom. The ring strain in the azetidine ring makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in enzymes and other proteins. This reactivity is exploited in drug design to inhibit specific enzymes or disrupt biological pathways .

Comparaison Avec Des Composés Similaires

Azetidine: The parent compound without the methoxyethyl group.

3-Methylazetidine: Similar structure but with a methyl group instead of a methoxyethyl group.

1,3,3-Trimethylazetidine: A more substituted azetidine with three methyl groups.

Uniqueness: 3-(1-Methoxyethyl)azetidine is unique due to the presence of the methoxyethyl group, which imparts different electronic and steric properties compared to its analogs. This makes it more suitable for specific applications, such as in the synthesis of complex molecules and as a potential drug scaffold .

Activité Biologique

3-(1-Methoxyethyl)azetidine is a heterocyclic compound characterized by its azetidine ring structure and a methoxyethyl substituent. Its molecular formula is C6H13ClN2O, with a molecular weight of approximately 115.174 g/mol. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's unique structure allows it to modulate the activity of these targets, which is essential for its therapeutic potential. Current research is focused on elucidating the specific pathways and mechanisms involved in these interactions.

Therapeutic Applications

Research indicates that this compound may have applications in several therapeutic areas:

- Cancer Treatment : Studies have shown that azetidine derivatives can inhibit the STAT3 signaling pathway, which is often constitutively active in various cancers. For instance, certain analogues have demonstrated activity against breast cancer cell lines, highlighting the potential of this compound in oncology .

- Anti-inflammatory Properties : Compounds similar to this compound have been investigated for their anti-inflammatory effects, suggesting that this compound may also possess similar properties .

Structure-Activity Relationship (SAR)

The presence of the methoxyethyl group significantly influences the biological activity of this compound. Modifications to the azetidine ring or the introduction of different substituents can enhance or diminish its pharmacological effects. For example, variations in substituent size and polarity have been shown to affect cell permeability and overall biological efficacy .

Case Studies

Several studies have explored the biological activity of azetidine derivatives, including:

- In Vitro Studies : Research has indicated that certain azetidine compounds exhibit potent inhibitory effects on cancer cell proliferation at micromolar concentrations. For instance, a study found that specific azetidine inhibitors were effective at concentrations between 1–3 μM against constitutive STAT3 induction in human breast cancer cells .

- Chemical Reactivity : The reactivity profile of this compound suggests that it can undergo various chemical transformations, making it a versatile building block for synthesizing more complex molecules with enhanced biological properties.

Data Tables

| Compound Name | Molecular Formula | Activity (IC50/EC50) | Target |

|---|---|---|---|

| This compound | C6H13ClN2O | Not specified | Enzymes/Receptors |

| Azetidine Analog A | C7H14N2 | 0.77 μM | STAT3 Inhibition |

| Azetidine Analog B | C8H15N2 | 2.7 μM | Breast Cancer Cells |

Table 1: Summary of Biological Activities of Azetidine Derivatives

Propriétés

IUPAC Name |

3-(1-methoxyethyl)azetidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-5(8-2)6-3-7-4-6/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQAGBLJSVXBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CNC1)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.